4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrF3N2O2 and its molecular weight is 287.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including those similar to 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, focuses on their synthesis, structural characterization, and applications in various fields such as organic chemistry, material science, and pharmacology. These compounds serve as intermediates in the synthesis of more complex molecules or as potential candidates for biological activity testing.
For example, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. X-ray diffraction analysis has been used to verify the structure of these compounds, confirming the position of the trifluoromethyl group on the pyrazole ring (Beck & Wright, 1987).
Catalysis and Chemical Reactions
The title compounds have also been explored as precursors in various chemical reactions, including Sonogashira-type cross-coupling reactions, to synthesize diverse organic compounds. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in these reactions to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization yield condensed pyrazoles with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).
Material Science Applications
In material science, pyrazole derivatives have been investigated for their potential applications in the synthesis of coordination polymers and as nonlinear optical (NLO) materials. These compounds exhibit interesting properties, such as fluorescence and the ability to form complex structures with metals, making them suitable for various technological applications. For example, novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity, highlighting their potential in optical limiting applications (Chandrakantha et al., 2013).
Properties
IUPAC Name |
4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-13-4(6(14)15)3(8)5(12-13)7(9,10)11/h2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJEBOOGXPMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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